Dodecyl methacrylate
Overview
Description
Dodecyl Methacrylate as a Crosslinker
Dodecyl methacrylate (DMA) has been utilized as a crosslinker in the preparation of polyacrylamide hydrogels, resulting in tough materials with moduli of elasticity around 1 kPa. The hydrophobic associations within these hydrogels act as temporary crosslinks, which are not easily disrupted by water, contributing to the hydrogel's robustness. The dynamic nature of the crosslink zones is evidenced by the larger loss factor tan δ compared to conventional hydrogels. These hydrogels also exhibit a more homogeneous structure and mechanical stability up to 250% elongation ratios, as confirmed by static light scattering measurements and mechanical tests .
Synthesis Analysis
The synthesis of DMA involves emulsion polymerization techniques, which have been used to create polymers with ultrahigh molecular weights. For instance, the emulsion polymerization of methyl methacrylate initiated by a ceric ammonium nitrate-dodecyl poly(ethylene oxide) redox system at 30°C has been characterized by a pronounced gel effect and deviations from the Smith-Ewart theory . Additionally, the inclusion of β-cyclodextrin in the emulsion polymerization of DMA has been shown to enhance the water solubility of the monomer, leading to stable latices with high conversion rates .
Molecular Structure Analysis
The molecular structure of DMA allows for efficient crosslink formation during its radical polymerization. The branching and copolymerization of DMA with multifunctional dead polymer, resulting from transfer and addition reactions, contribute to the formation of crosslinked structures. The type of initiator used, such as peroxide or 2,2'-azoisobutyronitrile, influences the efficiency of crosslinking due to the reactivity of oxy radicals in transfer reactions with DMA .
Chemical Reactions Analysis
The interaction of DMA with other compounds during polymerization can lead to various chemical reactions. For example, the reaction between dodecylamine and methacrylic acid results in the formation of dodecylammonium methacrylate, which behaves like a surfactant with a polymerizable organic counterion. This reaction can lead to the formation of isotropic solutions and lyotropic liquid crystalline lamellar phases .
Physical and Chemical Properties Analysis
DMA's physical and chemical properties are influenced by its amphiphilic nature. Amphiphilic copolymer molecular brushes with side chains of alkyl and oligo(ethylene glycol) blocks based on DMA have been synthesized, showing that the reactivity ratios are close to each other, indicating the formation of compositionally homogeneous copolymers with a narrow molecular weight distribution . The drag-reducing properties of poly(DMA)s in kerosene have been studied, revealing a strong dependence on molecular weight and Reynolds number, suggesting potential applications as oil-soluble drag reducers with good shear stability . Furthermore, the synthesis and characterization of poly(2-hydroxyethyl methacrylate-co-DMA-co-acrylic acid) microbeads have been explored for their potential as drug delivery systems, with specific compositions showing promise for in vivo testing . Lastly, the solution properties of amphiphilic terpolymers of N-isopropylacrylamide, DMA, and poly(ethylene glycol) methacrylate have been investigated, demonstrating their ability to form aggregates capable of incorporating hydrophobic drugs, with properties that vary with composition and ionic strength .
Scientific Research Applications
Polymer Synthesis and Properties
Polymer Preparation
Dodecyl methacrylate has been synthesized as an intermediate monomer for preparing poly(dodecyl methacrylate)s using emulsion polymerization techniques. These polymers, particularly with ultrahigh molecular weights, have shown effective drag-reducing properties in kerosene, indicating potential applications in oil-based solutions (Ma et al., 2003).
Catalytic Synthesis
Research has explored the synthesis of dodecyl methacrylate using Phosphotungsticacid as a catalyst, focusing on optimizing reaction conditions for higher yield and efficiency (Jiang Wei, 2002).
Differential Scanning Calorimetric Study
Studies on amphiphilic networks prepared by radical copolymerization of dodecyl methacrylate with other monomers have provided insights into their thermal properties and potential for medical applications like cell adhesion and spreading of dermal fibroblasts (Haigh et al., 2002).
Applications in Lubrication and Oil Industry
Polymer-Brush Lubrication
Research on poly(dodecyl methacrylate) has revealed its potential in macroscopic non-aqueous lubrication. Surface modification with these polymers showed improved frictional properties in various lubricating fluids (Bielecki et al., 2012).
Viscosity Modification and Pour Point Depression
Homopolymers of dodecyl methacrylate and its copolymers with vinyl acetate have been applied as viscosity index improvers and pour point depressants for lubricating oil, showing improved thermal stability and mechanical properties (Ghosh et al., 2017).
Safety And Hazards
properties
IUPAC Name |
dodecyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-14H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSCBRSQMRDRCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25719-52-2 | |
Record name | Poly(lauryl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25719-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027103 | |
Record name | Dodecyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |
Record name | n-Dodecyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6005 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
142 °C @ 4 mm Hg | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
132 °C (Cleveland open cup), 126 °C (closed cup) | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insol in water | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.868 @ 20 °C, The commercial material is a mixture containing both lower and higher fatty derivatives; boiling range: 272-344 °C; bulk density: 0.868 g/ml | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00118 [mmHg], 0.0012 mm Hg @ 25 °C /Estimated/ | |
Record name | n-Dodecyl methacrylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6005 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lauryl methacrylate | |
CAS RN |
142-90-5 | |
Record name | Lauryl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Dodecyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl methacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecyl 2-methylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAURYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6L83074BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-20 °C, Molecular weight: 262; melting point: -22 °C; /Made from a mixture of higher alcohols, predominately C-12/ | |
Record name | N-DODECYL METHACRYLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5417 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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